

# Application Notes and Protocols for Cellular Permeabilization Using Streptolysin O

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## Compound of Interest

Compound Name: Streptolysin O

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Streptolysin O (SLO)** is a pore-forming toxin produced by *Streptococcus pyogenes*. It is a valuable tool in cell biology for the permeabilization of the plasma membrane of eukaryotic cells.<sup>[1]</sup> SLO monomers bind to cholesterol in the cell membrane and subsequently oligomerize to form large pores, typically 25-30 nm in diameter.<sup>[2][3]</sup> This process allows for the controlled introduction of various molecules, such as antibodies, peptides, and fluorescent probes (up to 150 kDa), into the cytoplasm while leaving intracellular organelle membranes intact.<sup>[2][3][4]</sup> The permeabilization can be transient and reversible, making it a powerful technique for studying intracellular processes in living cells.<sup>[5][6]</sup>

## Mechanism of Action

The process of SLO-induced permeabilization involves two main steps:

- **Binding:** At low temperatures (e.g., on ice or at 4°C), SLO monomers bind to cholesterol in the plasma membrane.<sup>[1][4]</sup> This binding step is independent of ionic strength and pH.<sup>[4]</sup>
- **Pore Formation:** Upon warming to 37°C, the membrane-bound SLO monomers undergo a conformational change and oligomerize, inserting into the lipid bilayer to form stable pores.<sup>[1]</sup>

This temperature-dependent activity allows for precise control over the permeabilization process.

## Data Presentation: Optimization of SLO Permeabilization

The efficiency of SLO permeabilization is dependent on several factors, including SLO concentration, incubation time, temperature, and cell density. The optimal conditions should be empirically determined for each cell type and experimental setup. Below is a summary of data from a study optimizing SLO concentration for permeabilizing HeLa cells.

Table 1: Effect of SLO Concentration on Permeabilization of HeLa Cells

SLO Concentration (µg/mL)	Percentage of Permeabilized Cells (Propidium Iodide Positive)
0.10	~20%
0.13	~40%
0.20	~70%
0.40	~90%

Data is approximated from a study by Kano et al. (2012) where HeLa cells were incubated with the indicated SLO concentration on ice for 5 minutes, followed by a 5-minute incubation at 32°C in the presence of propidium iodide.[\[2\]](#)

## Experimental Protocols

### Materials

- Streptolysin O (SLO)
- Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)[\[4\]](#)[\[7\]](#)
- Dulbecco's Phosphate-Buffered Saline (DPBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free

- Hanks' Balanced Salt Solution (HBSS), Ca<sup>2+</sup>-free, supplemented with 30 mM HEPES, pH 7.2[5]
- Permeabilization Buffer (e.g., DPBS with 1 mM MgCl<sub>2</sub>)[4]
- Recovery Buffer (e.g., complete culture medium supplemented with 1-2 mM CaCl<sub>2</sub>)[5]
- Propidium Iodide (PI) or Trypan Blue for assessing permeabilization/viability
- Adherent or suspension cells

## Protocol 1: Basic (Irreversible) Cell Permeabilization

This protocol is suitable for introducing molecules into cells for endpoint assays where cell viability after the experiment is not critical.

### 1. Cell Preparation:

- Culture adherent cells on coverslips or in multi-well plates to the desired confluency (typically 75-90%).
- For suspension cells, wash and resuspend in cold DPBS.

### 2. Activation of SLO:

- If required by the manufacturer, activate SLO by incubating with a reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).[7] Some recombinant forms of SLO are oxygen-stable and do not require this step.

### 3. Binding of SLO:

- Wash cells twice with cold DPBS.
- Incubate cells with the desired concentration of activated SLO in cold Permeabilization Buffer for 5-15 minutes on ice. The optimal SLO concentration should be determined by titration (see Table 1 for an example).

### 4. Pore Formation:

- Remove the SLO-containing buffer and wash the cells once with cold Permeabilization Buffer to remove unbound SLO.
- Add warm (37°C) Permeabilization Buffer containing the molecule to be delivered.
- Incubate at 37°C for 5-15 minutes to allow pore formation and entry of the molecule.

#### 5. Assay:

- Proceed with your downstream application (e.g., immunofluorescence staining, protein activity assay).

## Protocol 2: Reversible Cell Permeabilization

This protocol allows for the delivery of molecules into living cells, which can then be cultured for further observation.[\[5\]](#)[\[6\]](#)

#### 1. Cell Preparation:

- Prepare cells as described in Protocol 1.

#### 2. Activation of SLO:

- Activate SLO as described in Protocol 1.

#### 3. Permeabilization:

- Wash cells with warm (37°C) Ca<sup>2+</sup>-free buffer (e.g., HBSS with 30 mM HEPES).
- Incubate cells with the desired concentration of activated SLO and the molecule to be delivered in Ca<sup>2+</sup>-free buffer for 10-15 minutes at 37°C.[\[5\]](#) The goal is to achieve 60-80% permeabilization.[\[5\]](#)[\[6\]](#)

#### 4. Resealing and Recovery:

- Induce membrane resealing by adding an excess of ice-cold complete culture medium containing 1-2 mM CaCl<sub>2</sub>.[\[5\]](#)

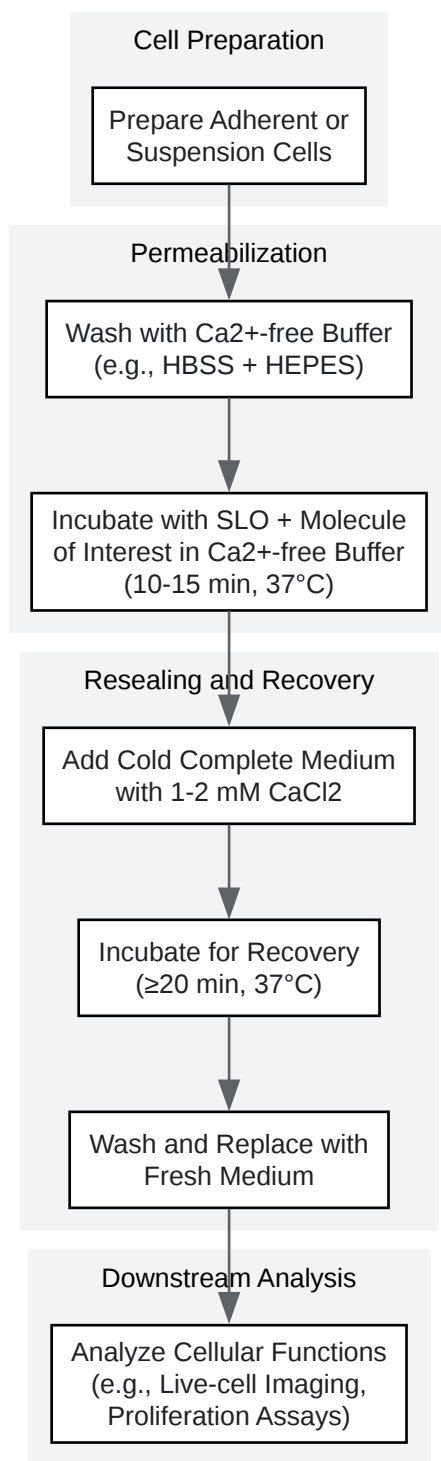
- Incubate the cells for at least 20 minutes in a 37°C, 5% CO<sub>2</sub> incubator to allow for recovery.  
[\[4\]](#)
- Wash the cells to remove any remaining extracellular molecules and replace with fresh culture medium.

#### 5. Post-Permeabilization Analysis:

- Resealed cells can be cultured for hours to days and analyzed for various cellular functions, such as proliferation and endocytosis.[\[5\]](#)[\[8\]](#)

## Mandatory Visualizations

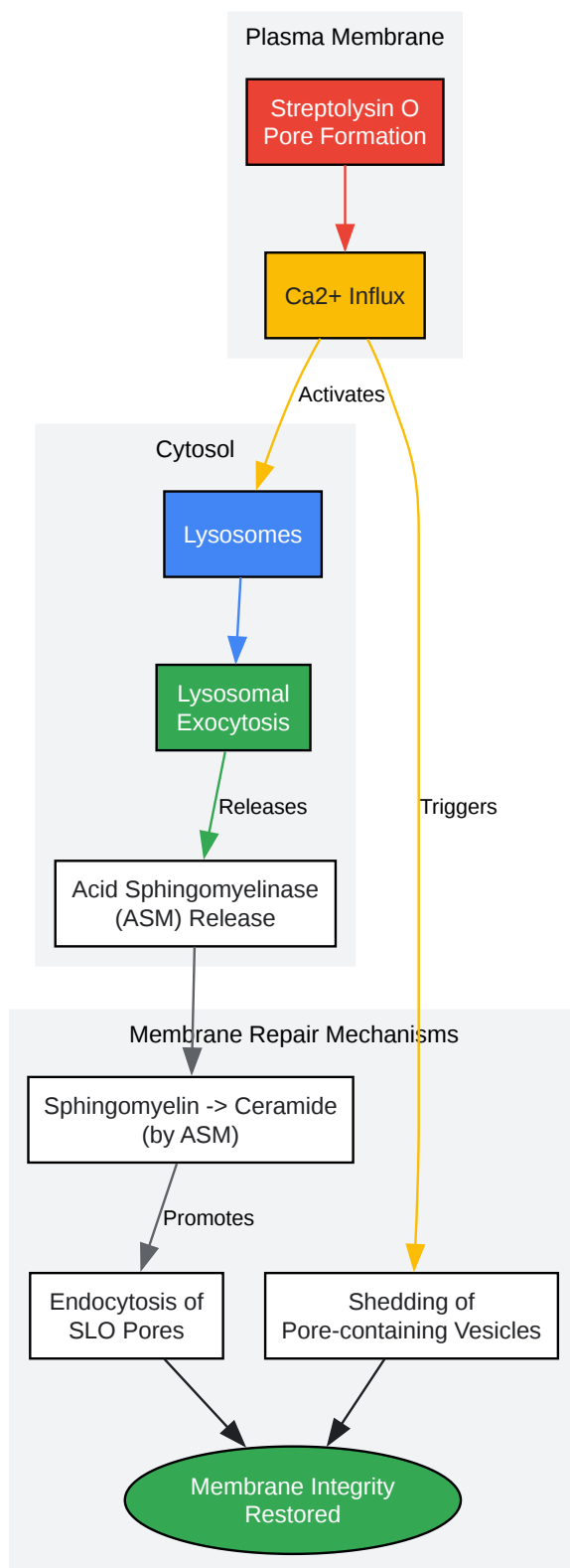
### Experimental Workflow for Reversible SLO Permeabilization



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Caption: Workflow for reversible cell permeabilization using **Streptolysin O**.

## Signaling Pathway for Membrane Repair after SLO-Induced Damage



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Caption: Ca<sup>2+</sup>-dependent membrane repair pathways activated by SLO pores.

## Concluding Remarks

The use of **Streptolysin O** for cell permeabilization is a versatile and powerful technique for introducing a wide range of molecules into living cells. By carefully optimizing the experimental conditions, researchers can achieve efficient permeabilization while maintaining cell viability for subsequent analysis. The ability to reversibly permeabilize cells opens up numerous possibilities for studying dynamic intracellular processes in real-time.

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